N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride
Description
N-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride is a synthetic small molecule featuring a thiazole core substituted with a dihydroisoquinoline-methyl group and a thiophene-acetamide moiety. The hydrochloride salt enhances its solubility and bioavailability, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2.ClH/c23-18(10-17-6-3-9-24-17)21-19-20-16(13-25-19)12-22-8-7-14-4-1-2-5-15(14)11-22;/h1-6,9,13H,7-8,10-12H2,(H,20,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKCFNDIELSSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)CC4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the reaction of 3,4-dihydroisoquinoline with an appropriate thiazole derivative. The reaction is carried out under controlled conditions, with specific temperatures, solvents, and catalysts used to optimize yield and purity.
Industrial Production Methods: Industrial methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. Advanced techniques such as chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: : This compound can be oxidized using reagents such as potassium permanganate, resulting in the formation of various oxidized derivatives.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can modify its structure.
Substitution: : Substitution reactions can occur at various positions on the thiazole and thiophene rings, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, under anhydrous conditions.
Substitution: : Various halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: : Depending on the oxidizing agent and conditions, products can include quinolines and sulfoxides.
Reduction Products: : Reduced analogs with modifications in their ring structures.
Substitution Products: : Varied derivatives with substituted functional groups on the thiazole or thiophene rings.
Scientific Research Applications
Medicinal Chemistry
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride is being investigated for its potential therapeutic properties:
Antimicrobial Activity
Research has shown promising results regarding its antimicrobial properties. In vitro studies indicate that this compound exhibits significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Mechanistic studies reveal that it may inhibit certain signaling pathways involved in tumor growth and metastasis.
Neuroprotective Effects
Given the presence of the isoquinoline moiety, this compound is also being explored for neuroprotective effects. It may interact with neurotransmitter systems to provide protective benefits against neurodegenerative diseases.
Biochemical Assays
The compound serves as an important tool in biochemical assays to study enzyme interactions and receptor binding. Its unique structure allows it to selectively bind to specific targets, making it useful for elucidating biological pathways.
Material Science
In addition to biological applications, this compound is being explored in material science for its electronic and optical properties. The thiazole and thiophene rings contribute to its potential use in organic semiconductors and photovoltaic devices.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against multi-drug resistant bacterial strains. The findings revealed that it exhibited significant inhibitory effects comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors. It can bind to these targets, modifying their activity and initiating specific biochemical pathways. The thiazole and thiophene rings often play a critical role in these interactions, providing specificity and affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s structure combines a thiazole ring (linked to a dihydroisoquinoline-methyl group) and a thiophene-acetamide side chain. Key comparisons with similar compounds include:
- Thiophene vs.
- Salt Formation : The hydrochloride salt distinguishes it from neutral analogs (e.g., –3), likely improving aqueous solubility and pharmacokinetics .
Physicochemical Properties
Comparative data for purity, yield, and melting points:
- Melting Points : Most analogs melt between 240–260°C, suggesting the target compound’s melting point may fall in this range. The hydrochloride salt could elevate this further due to ionic interactions .
Biological Activity
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3OS2 |
| Molecular Weight | 369.5 g/mol |
| CAS Number | 1091412-15-5 |
| SMILES Notation | O=C(Cc1cccs1)Nc1nc(CN2CCc3ccccc3C2)cs1 |
The structure features a thiazole ring, a thiophene moiety, and a dihydroisoquinoline derivative, which collectively contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole and dihydroisoquinoline moieties are believed to facilitate binding to various enzymes or receptors, modulating their activities.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain kinases or phosphatases, affecting cellular signaling pathways.
- Receptor Modulation: It may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antitumor Activity: Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.
- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in preclinical models, potentially through COX-II inhibition.
- Neuroprotective Effects: Given its structural similarities to known neuroprotective agents, there is interest in evaluating its effects on neurodegenerative diseases.
Structure-Activity Relationships (SAR)
The SAR studies have been critical in understanding how modifications to the compound's structure influence its biological activity. Key findings include:
-
Thiazole Ring Modifications: Alterations in the thiazole ring have been shown to affect kinase inhibition potency.
Modification Type Effect on Activity Substituted Thiazoles Increased potency Unsubstituted Thiazoles Decreased potency - Dihydroisoquinoline Variants: Changes in the dihydroisoquinoline structure can enhance selectivity for specific targets.
Case Studies
Several studies have explored the therapeutic potential of this compound:
-
In Vivo Studies in Animal Models:
- A study demonstrated that administration of the compound reduced tumor size in xenograft models of breast cancer.
- Another investigation highlighted significant reductions in inflammatory markers in a murine model of arthritis.
-
Clinical Relevance:
- While still in early research stages, ongoing clinical trials aim to assess safety and efficacy in human subjects with specific cancers.
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Thiazole ring formation : Via Hantzsch thiazole synthesis or coupling of pre-formed thiazole intermediates with appropriate substituents .
- Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the acetamide moiety to the thiazole core. Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to avoid side reactions .
- Dihydroisoquinoline incorporation : Alkylation or reductive amination to introduce the dihydroisoquinoline-methyl group .
- Hydrochloride salt formation : Precipitation using HCl in polar solvents (e.g., ethanol/water mixtures) .
Critical conditions :
- Anhydrous solvents and inert atmosphere (N₂/Ar) for moisture-sensitive steps.
- Purification via column chromatography or recrystallization to achieve >95% purity .
| Step | Key Reaction | Conditions | Yield Range |
|---|---|---|---|
| 1 | Thiazole formation | DMF, 80°C, 12h | 60–75% |
| 2 | Amide coupling | DCM, EDC/HOBt, 0°C → RT | 70–85% |
| 3 | Salt formation | Ethanol/HCl, RT | 90–95% |
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy :
- ¹H NMR : Identify protons on thiophene (δ 6.5–7.5 ppm), thiazole (δ 7.0–8.0 ppm), and dihydroisoquinoline (δ 3.0–4.0 ppm for CH₂ groups) .
- ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and aromatic carbons .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₂₀H₂₁ClN₄OS₂: calculated 440.08) .
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
Q. How should initial biological screening assays be designed?
- Target identification : Prioritize enzymes/receptors associated with thiazole and dihydroisoquinoline pharmacophores (e.g., kinases, GPCRs) .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase activity assays) .
- Cell viability : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
- Solubility checks : Pre-filter compounds in PBS/DMSO to avoid false negatives in cell-based assays .
Advanced Research Questions
Q. How can contradictions in biological activity data across assays be resolved?
- Assay standardization : Use consistent cell lines, passage numbers, and serum conditions .
- Orthogonal validation : Confirm hits with alternative methods (e.g., apoptosis via flow cytometry if MTT shows cytotoxicity) .
- Solubility/photostability : Monitor compound integrity via HPLC during assays .
- Data normalization : Include internal controls (e.g., housekeeping genes in qPCR) to account for batch effects .
Q. What computational methods predict binding affinity to protein targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent (e.g., TIP3P water) .
- Experimental validation :
-
Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₐ) .
-
Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔG, ΔH) .
Method Software/Platform Output Parameters Docking AutoDock Vina Binding energy (kcal/mol) MD GROMACS RMSD, hydrogen bond occupancy
Q. How can structure-activity relationship (SAR) studies optimize this compound?
- Analog design : Modify substituents on:
- Thiophene : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
- Dihydroisoquinoline : Explore alkylation or fluorination to improve blood-brain barrier penetration .
- Synthetic routes : Use parallel synthesis (e.g., Ugi-azide reactions) to generate diverse analogs .
- Activity cliffs : Prioritize analogs with >10-fold potency improvements in primary assays .
Q. What strategies assess compound stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72h .
- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t½) and identify major metabolites .
- Light/heat stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to evaluate photodegradation .
Q. Which analytical techniques identify and quantify metabolites?
- LC-MS/MS : Use high-resolution mass spectrometry (e.g., Q-TOF) with fragmentation (MS²) to characterize metabolites .
- Isotopic labeling : Synthesize ¹⁴C-labeled compound for tracking in in vivo studies .
- NMR-based metabolomics : Compare ¹H/¹³C spectra of parent compound vs. biological samples to detect biotransformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
